Product packaging for 1-(3-Bromoquinolin-7-yl)ethanone(Cat. No.:CAS No. 1956331-82-0)

1-(3-Bromoquinolin-7-yl)ethanone

Cat. No.: B2825733
CAS No.: 1956331-82-0
M. Wt: 250.095
InChI Key: MFHLGAWAWNDJGE-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Sciences

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. nih.govarabjchem.orgresearchgate.net This structural motif is not only prevalent in a variety of natural products, such as alkaloids, but also serves as a privileged core in the design of synthetic compounds with diverse biological activities. nih.govjocpr.com The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. researchgate.net

The significance of the quinoline scaffold is underscored by its presence in a number of commercially available drugs. Its derivatives have been extensively investigated and have shown a broad spectrum of pharmacological activities, including:

Antimalarial

Anticancer jocpr.com

Anti-inflammatory

Antimicrobial

Antiviral nih.gov

Antitubercular

The electron-deficient nature of the nitrogen-containing ring and the reactivity of the carbocyclic ring make the quinoline system amenable to a wide range of chemical transformations, rendering it a versatile building block in organic synthesis. jocpr.com

The Role of Halogenated Quinoline Derivatives in Synthetic Organic Chemistry

The introduction of halogen atoms, such as bromine, onto the quinoline scaffold significantly enhances its synthetic utility. Halogenated quinolines, particularly bromoquinolines, are valuable intermediates in a multitude of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the construction of complex molecular architectures.

The bromine substituent on the quinoline ring can serve as a handle for introducing various functional groups through reactions such as:

Suzuki-Miyaura coupling

Heck coupling

Sonogashira coupling

Buchwald-Hartwig amination

This versatility makes bromoquinolines key precursors in the synthesis of a wide array of substituted quinoline derivatives with tailored properties for medicinal and materials science applications.

Positioning of the Ethanone (B97240) Moiety within Quinoline Research

The ethanone (acetyl) group is a significant functional group in organic chemistry that can be introduced onto the quinoline scaffold. The presence of an acetyl group provides a reactive site for a variety of chemical transformations. For instance, the carbonyl group can undergo nucleophilic addition, and the adjacent methyl group can be functionalized through reactions such as aldol (B89426) condensation. nih.gov

In the context of quinoline research, the acetyl group can influence the biological activity of the molecule. The synthesis of acetylquinoline derivatives is an active area of research, with various methods being developed to introduce this moiety onto the quinoline ring system. The reactivity of the acetyl group allows for the further elaboration of the quinoline scaffold, leading to the generation of diverse libraries of compounds for biological screening.

Overview of the Current Research Landscape for 1-(3-Bromoquinolin-7-yl)ethanone and Positional Isomers

The specific compound, this compound, is a halogenated acetylquinoline derivative. While detailed academic research focusing solely on this specific isomer is limited in the public domain, its structural motifs suggest its potential as a valuable intermediate in synthetic and medicinal chemistry. Its positional isomers, such as 1-(3-bromoquinolin-6-yl)ethanone, have been synthesized and are commercially available, indicating the feasibility of preparing such compounds.

Research on related bromo- and acetyl-quinoline derivatives provides a framework for understanding the potential applications of this compound. For example, a patent has described the synthesis of 1-(7-bromoquinolin-3-yl)ethanone, a close positional isomer, for use as an intermediate in the preparation of substituted bicyclic heterocyclic compounds as PRMT5 inhibitors. This suggests that this compound could also serve as a key building block for the synthesis of biologically active molecules. The bromo substituent at the 3-position and the acetyl group at the 7-position offer two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1956331-82-0
Molecular Formula C11H8BrNO
Molecular Weight 250.09 g/mol

Interactive Data Table: Positional Isomers of Bromo-Acetyl-Quinoline

Compound NameCAS Number
1-(3-Bromoquinolin-6-yl)ethanone1150618-23-7
1-(7-Bromoquinolin-3-yl)ethanoneNot available
1-(6-Bromo-2-chloro-3-acetyl)quinolineNot available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO B2825733 1-(3-Bromoquinolin-7-yl)ethanone CAS No. 1956331-82-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromoquinolin-7-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHLGAWAWNDJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=NC=C(C=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reaction Pathways of 1 3 Bromoquinolin 7 Yl Ethanone

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthesis and derivatization of 1-(3-bromoquinolin-7-yl)ethanone involve a variety of reaction mechanisms, largely centered around the reactivity of the C-Br bond and the ethanone (B97240) functional group. The quinoline (B57606) ring system, a fusion of benzene (B151609) and pyridine (B92270) rings, possesses a unique electronic structure that influences these transformations. The nitrogen atom in the quinoline ring is basic and can be protonated or coordinate to Lewis acids, which in turn can modify the reactivity of the entire ring system. uomustansiriyah.edu.iq Electrophilic substitution reactions on the quinoline ring generally occur on the benzene ring portion. uomustansiriyah.edu.iq The synthesis of quinoline derivatives can be achieved through established methods like the Skraup, Friedländer, and Combes syntheses. nih.gov Derivatization primarily focuses on the modification of the bromo and acetyl substituents.

Reactivity of the Bromine Atom in this compound

The bromine atom at the 3-position of the quinoline ring is a key handle for a multitude of chemical transformations, enabling the introduction of diverse functionalities. Its reactivity is a focal point for the derivatization of this compound.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, although it is generally less facile than in electron-deficient systems. In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. organicchemistrytutor.commasterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. organicchemistrytutor.com The rate of SNAr is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In the case of this compound, the acetyl group at the 7-position is electron-withdrawing; however, its meta-relationship to the bromine atom at the 3-position means its activating effect is less pronounced. Despite this, under forcing conditions or with highly reactive nucleophiles, SNAr reactions can still occur. Kinetic studies on bromoquinolines have been conducted to understand their behavior in nucleophilic aromatic substitution reactions under high pressure. acs.org

The bromine atom on the quinoline ring serves as an excellent electrophile for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. 3-Bromoquinoline (B21735) has been successfully employed as a substrate in Suzuki-Miyaura reactions to synthesize arylated quinolines. nih.govresearchgate.netrsc.orgthieme-connect.com For instance, the coupling of 3-bromoquinoline with various arylboronic acids, catalyzed by a palladium complex, has been reported to proceed with good yields. nih.gov Microwave-assisted Suzuki-Miyaura reactions have also been shown to be efficient for the coupling of bromoquinolines. researchgate.net The general mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Examples of Suzuki-Miyaura Reactions with 3-Bromoquinoline Derivatives

Coupling PartnerCatalyst SystemProductReference
3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) esterPd precatalysts with various ligands3-(3,5-dimethylisoxazol-4-yl)quinoline researchgate.netrsc.org
2-Aminophenylboronic acid hydrochloridePdCl₂(dppf)2-(Quinolin-3-yl)aniline thieme-connect.com
Various arylboronic acidsNot specified3-Arylquinolines nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. 3-Bromoquinoline is a viable substrate for Sonogashira coupling reactions with various alkynes. researchgate.netresearchgate.netplos.org The reaction has been shown to be effective under both homogeneous and heterogeneous catalytic conditions. plos.org A proposed mechanism for a collaborative Sonogashira coupling involves a concerted catalytic system of N-heterocyclic carbene palladium and copper complexes. researchgate.net

Table 2: Examples of Sonogashira Coupling Reactions with 3-Bromoquinoline

AlkyneCatalyst SystemProductReference
PhenylacetylenePPh₃/Cs₂CO₃/NEt₃ (metal-free)3-(Phenylethynyl)quinoline researchgate.net
(Hetero)aryl alkynesNHC-Pd and IPr-Cu complexes3-((Hetero)arylethynyl)quinolines researchgate.net
(Trimethylsilyl)acetyleneNano-Pd/Cu catalyst3-((Trimethylsilyl)ethynyl)quinoline plos.org

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. 3-Bromoquinoline has been demonstrated to participate in Heck reactions with various alkenes, including n-butyl acrylate (B77674) and styrene. researchgate.netliv.ac.ukmdpi.com A protocol for the asymmetric synthesis of higher homologues of (3-quinolyl)-alanine has been developed based on a palladium-catalyzed Heck reaction of 3-bromoquinoline with an amino acid-derived vinyl unit. figshare.com The reaction generally proceeds via oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

Table 3: Examples of Heck Reactions with 3-Bromoquinoline

AlkeneCatalyst SystemProductReference
n-Butyl acrylatePalladium-tetraphosphine catalystButyl 3-(quinolin-3-yl)acrylate researchgate.net
Amino acid-derived vinyl unitPalladium catalystHigher homologues of (3-quinolyl)-alanine figshare.com
Various alkenesPd/USY zeoliteSubstituted alkenes mdpi.com

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This transformation is particularly useful for preparing organolithium reagents. 3-Bromoquinoline can undergo lithium-halogen exchange upon treatment with an organolithium reagent such as n-butyllithium, typically at low temperatures. researchgate.net The resulting 3-quinolyllithium is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups. The stability of the resulting organolithium species influences the rate of exchange. wikipedia.org This method provides an alternative route to functionalized quinolines that may not be accessible through other means.

Reactivity of the Ethanone Moiety

The ethanone (acetyl) group at the 7-position of the quinoline ring also offers a site for various chemical modifications.

The carbonyl carbon of the ethanone group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. doubtnut.comlibretexts.org This reactivity allows for a range of nucleophilic addition reactions. masterorganicchemistry.com The rate of nucleophilic addition is enhanced by adjacent electron-withdrawing groups. masterorganicchemistry.com The quinoline ring itself, being an electron-withdrawing system, increases the electrophilicity of the carbonyl carbon.

Conversely, the carbonyl group can also exhibit nucleophilic character at the α-carbon through the formation of an enol or enolate. fscj.edu The acetyl group in 3-acetylquinoline (B1336125) has been shown to direct electrophilic attacks to the C4 and C2 positions of the quinoline ring due to its electron-withdrawing nature. While the acetyl group itself is generally a site for nucleophilic attack, its enolate can act as a nucleophile in reactions such as aldol (B89426) condensations. researchgate.net

Alpha-Carbon Reactivity and Functionalization (e.g., Enolate Chemistry)

The acetyl group at the 7-position of this compound introduces a site of significant reactivity at the adjacent methyl group, known as the alpha-carbon. The protons on this alpha-carbon are acidic due to the electron-withdrawing nature of the carbonyl group. idc-online.comalchem.ie This acidity allows for the formation of a resonance-stabilized enolate anion under basic conditions. alchem.ielibretexts.org The negative charge in the enolate is delocalized between the alpha-carbon and the carbonyl oxygen, making the alpha-carbon a potent nucleophile. alchem.ie

This nucleophilic character is the basis for a variety of alpha-functionalization reactions. libretexts.org Aldehydes and ketones are known to undergo substitution reactions at the alpha-carbon, which can be catalyzed by either acid or base. idc-online.comlibretexts.org For this compound, the formation of the enolate is a key step for creating new carbon-carbon and carbon-heteroatom bonds.

Common functionalization reactions proceeding through an enolate intermediate include:

Halogenation: In the presence of a base and a halogen source (e.g., Br₂), the enolate can attack the halogen to form an α-halo ketone. This reaction can be autocatalytic as it may generate acid as a byproduct. idc-online.com

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the alpha-position. ucsb.edu For this to be effective, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used in an aprotic solvent like THF to ensure complete conversion to the enolate. libretexts.org

Aldol Condensation: The enolate of this compound can act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule (such as an aldehyde or another ketone), forming a β-hydroxy ketone. alchem.ie

The reactivity of the alpha-carbon is influenced by the nature of the carbonyl compound. While aldehydes and ketones readily undergo these reactions, the corresponding reactions with carboxylic acids and their derivatives are often slower, which may be due to lower equilibrium concentrations of the enol form. msu.edu The presence of two carbonyl groups can significantly increase the acidity of the alpha-protons located between them. libretexts.org

Table 1: Potential Alpha-Functionalization Reactions
Reaction TypeReagentsProduct TypeGeneral Principle
HalogenationBase, X₂ (e.g., Br₂)α-HaloketoneNucleophilic attack of the enolate on the halogen. idc-online.com
AlkylationStrong base (e.g., LDA), R-Xα-AlkylketoneSN2 reaction between the enolate and an alkyl halide. ucsb.edu
Aldol CondensationBase or Acid, Aldehyde/Ketoneβ-HydroxyketoneNucleophilic addition of the enolate to a carbonyl group. alchem.ie

Role of the Quinoline Nitrogen Atom in Reactivity

The nitrogen atom in the quinoline ring is a fundamental determinant of the molecule's chemical behavior, particularly its acid-base properties and its ability to be oxidized.

The quinoline nitrogen atom possesses a lone pair of electrons, rendering it a weak tertiary base. ijresm.com It can be protonated by acids to form quinolinium salts. ijresm.comgoogle.com The basicity of the nitrogen, quantified by its pKa value, is highly sensitive to the nature and position of substituents on the quinoline ring. acs.org For unsubstituted quinoline, the pKa of its conjugate acid is approximately 4.85-4.9. ijresm.comiucr.org

In this compound, the nitrogen's basicity is expected to be lower than that of unsubstituted quinoline. This is due to the electron-withdrawing inductive effects of both the bromine atom at the 3-position and the acetyl group at the 7-position. These groups decrease the electron density on the quinoline ring system, thereby making the nitrogen's lone pair less available for protonation. A study on 7-substituted 4-aminoquinolines demonstrated a clear correlation between the electron-withdrawing capacity of the substituent at the 7-position and the pKa of the quinoline nitrogen. researchgate.net For instance, strongly electron-withdrawing groups like nitro (NO₂) significantly lower the pKa. researchgate.net A predicted pKa value for this compound is approximately 0.35. guidechem.com

This basic character allows this compound to form salts with various acids. ijresm.com Salt formation is a common strategy in pharmaceuticals to modify properties like solubility without changing the core structure of the drug. soton.ac.uk The formation of a stable salt versus a co-crystal is often predicted by the "rule of three," which states that a pKa difference of at least three units between the basic compound and the acidic compound generally favors proton transfer and salt formation. soton.ac.uk Given the reduced basicity of this compound, a relatively strong acid would be required to ensure complete protonation and stable salt formation.

Table 2: Acidity and Basicity Data
Compound/IonParameterValueReference
Quinoline (conjugate acid)pKa~4.9 iucr.org
4-Methylquinoline (conjugate acid)pKa5.66 iucr.org
This compound (conjugate acid)pKa (Predicted)0.35 ± 0.25 guidechem.com
Hydroxide ion (OH⁻)General PropertyCharacteristic of alkalis savemyexams.com
Hydrogen ion (H⁺)General PropertyCharacteristic of acids savemyexams.com

The nitrogen atom of the quinoline ring can be oxidized to form a quinoline N-oxide. rsc.orgresearchgate.net This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). researchgate.net The resulting N-oxide, such as 3-bromoquinoline 1-oxide, is a versatile synthetic intermediate. nih.gov

The introduction of the N-oxide functionality significantly alters the electronic properties and reactivity of the quinoline ring. rsc.org It activates the quinoline system, particularly at the C2 and C4 positions, for nucleophilic attack. researchgate.netbeilstein-journals.org Furthermore, the N-oxide group can act as an internal oxidant in certain reactions. acs.org Quinoline N-oxides are valuable precursors for synthesizing a wide array of functionalized quinolines through processes like deoxygenative functionalization, cycloaddition, and C-H activation. rsc.orgorganic-chemistry.org These reactions allow for the introduction of various substituents, including alkyl, aryl, amino, and sulfonyl groups, often with high regioselectivity. researchgate.net

Stereochemical Considerations in Reactions Involving Quinoline Derivatives

While this compound itself is an achiral molecule, reactions involving this compound can lead to the formation of chiral products. Stereochemistry becomes a crucial consideration when new chiral centers are created or when the molecule participates in reactions with chiral reagents or catalysts.

The field of asymmetric synthesis has developed numerous methods to control the stereochemical outcome of reactions on heterocyclic systems like quinoline. researchgate.netliv.ac.uk For instance, the asymmetric reduction of the ketone in this compound would produce a chiral secondary alcohol. This can be achieved using chiral reducing agents or through catalytic transfer hydrogenation with a chiral catalyst, which can yield one enantiomer in excess.

Similarly, reactions at the alpha-carbon of the acetyl group or additions to the quinoline ring can generate stereocenters. The development of enantioselective methods for the functionalization of quinoline derivatives is an active area of research. nih.govrsc.org Examples include:

Asymmetric Hydrogenation: The C=N bond within the quinoline ring can be selectively hydrogenated using chiral transition-metal catalysts (e.g., based on Iridium or Rhodium) to produce chiral tetrahydroquinolines with high enantioselectivity. liv.ac.uknih.gov The substrate itself can be modified to enhance stereocontrol; for example, incorporating an ester group at the 3-position of a quinoline has been shown to facilitate highly enantioselective hydrogenation. nih.gov

Asymmetric Cycloadditions: Chiral catalysts can mediate cycloaddition reactions involving the quinoline ring to produce complex, polycyclic structures with defined stereochemistry. researchgate.net

Minisci-type Reactions: Recent advances have shown that photoredox catalysis combined with a chiral catalyst can achieve enantioselective C-H functionalization of quinolines, simultaneously creating both central and axial chirality. rsc.org

The stereochemical course of these reactions is often dictated by the formation of a transient diastereomeric complex between the substrate and the chiral catalyst or reagent, which directs the attack of the incoming group from a specific face. liv.ac.uk The existing quinoline framework, even if achiral, provides a rigid scaffold that can influence the stereochemical environment of the reaction center.

Advanced Characterization and Spectroscopic Analysis Methodologies for 1 3 Bromoquinolin 7 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 1-(3-Bromoquinolin-7-yl)ethanone in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. msu.eduresearchgate.net

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In this compound, the aromatic protons of the quinoline (B57606) ring and the protons of the acetyl group exhibit distinct chemical shifts. The spectrum is typically recorded in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard (δ = 0 ppm). savemyexams.comsigmaaldrich.com

The aromatic region of the ¹H NMR spectrum is expected to show a set of signals corresponding to the protons on the quinoline core. The protons on the quinoline ring will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The acetyl group will display a characteristic singlet for the methyl protons, typically found in the upfield region of the spectrum. The exact chemical shifts can vary slightly depending on the solvent and concentration. savemyexams.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H2 (Quinoline) ~8.9 s
H4 (Quinoline) ~8.4 s
H5 (Quinoline) ~8.2 d
H6 (Quinoline) ~7.8 dd
H8 (Quinoline) ~8.5 d
CH₃ (Acetyl) ~2.7 s

Note: These are approximate values and may vary based on experimental conditions.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. pressbooks.pub Due to the low natural abundance of the ¹³C isotope (1.1%), these spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio. msu.edu The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, allowing for better resolution of individual carbon signals. pressbooks.pub

For this compound, the ¹³C NMR spectrum will show distinct signals for each of the 11 unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to appear at a significantly downfield chemical shift (typically in the range of 190-200 ppm). The carbons of the quinoline ring will resonate in the aromatic region, with their specific shifts influenced by the bromine substituent and the acetyl group. The methyl carbon of the acetyl group will appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (Quinoline) ~152
C3 (Quinoline) ~122
C4 (Quinoline) ~135
C4a (Quinoline) ~148
C5 (Quinoline) ~128
C6 (Quinoline) ~129
C7 (Quinoline) ~137
C8 (Quinoline) ~129
C8a (Quinoline) ~149
C=O (Acetyl) ~197
CH₃ (Acetyl) ~26

Note: These are approximate values and may vary based on experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. libretexts.org Cross-peaks in a COSY spectrum reveal the connectivity of protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. ipb.pt Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, greatly aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two or three bonds. ipb.ptmdpi.com HMBC is crucial for connecting different fragments of the molecule, for instance, by showing the correlation between the acetyl protons and the C7 carbon of the quinoline ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are bonded. libretexts.org NOESY can be used to determine the three-dimensional structure and conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. rsc.org For this compound, which has a molecular formula of C₁₁H₈BrNO, the expected monoisotopic mass is approximately 250.98 g/mol . guidechem.com

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass-to-charge units. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, key fragmentation ions could include the loss of the methyl group ([M-15]⁺) or the acetyl group ([M-43]⁺), as well as fragments arising from the cleavage of the quinoline ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Corresponding Fragment
249/251 [C₁₁H₈⁷⁹BrNO]⁺ / [C₁₁H₈⁸¹BrNO]⁺ (Molecular Ion)
234/236 [M - CH₃]⁺
206/208 [M - COCH₃]⁺
127 [C₉H₆N]⁺ (Quinoline fragment)

Note: The presence and relative abundance of fragments depend on the ionization technique and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info

The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups:

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the carbonyl group in the acetyl moiety.

C-H Stretch: Aromatic C-H stretching vibrations will appear as a series of absorptions above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=C and C=N Stretch: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring will give rise to several absorptions in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to produce an absorption in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹. docbrown.info

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=O Stretch (Ketone) 1680 - 1700
C=C and C=N Stretch (Aromatic Ring) 1450 - 1600
C-Br Stretch 500 - 600

Note: These are approximate ranges and can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wordpress.com By diffracting X-rays off a single crystal of this compound, a detailed map of electron density can be generated, from which the exact atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

A successful X-ray crystallographic analysis would provide unequivocal confirmation of the connectivity and stereochemistry of the molecule. It would reveal the planarity of the quinoline ring system and the orientation of the acetyl group relative to the ring. Furthermore, analysis of the crystal packing can provide insights into intermolecular forces such as hydrogen bonding (if applicable), halogen bonding, and π-π stacking interactions, which govern the solid-state properties of the compound. While specific crystallographic data for this compound is not widely published, the technique remains the gold standard for unambiguous structural elucidation in the solid state. wordpress.com

High-Resolution Analytical Techniques (e.g., HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental formula. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For the compound this compound, with a molecular formula of C₁₁H₈BrNO, the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine is particularly noteworthy, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have a nearly 1:1 natural abundance, leading to a characteristic isotopic pattern in the mass spectrum. The protonated molecule, [M+H]⁺, would exhibit two major peaks separated by approximately 2 Da, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

While specific experimental HRMS data for this compound is not widely available in the reviewed literature, the expected data from such an analysis can be described. An HRMS experiment would involve ionizing the sample, typically using electrospray ionization (ESI), and analyzing the resulting ions in a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The resulting spectrum would provide the exact m/z values for the isotopic peaks of the protonated molecule.

The table below illustrates the kind of data that would be generated from an HRMS analysis of this compound. The "Calculated m/z" is derived from the sum of the exact masses of the constituent atoms for each isotopic variant of the protonated molecule. The "Found m/z" would be the experimentally determined value, and a small mass error (typically in parts per million, ppm) between the calculated and found values would confirm the elemental composition.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated m/zFound m/zMass Error (ppm)
[C₁₁H₉⁷⁹BrNO]⁺249.9862Data not availableData not available
[C₁₁H₉⁸¹BrNO]⁺251.9841Data not availableData not available

The confirmation of the molecular formula through HRMS, in conjunction with other spectroscopic data such as NMR and IR, provides unequivocal evidence for the structure of this compound. The high accuracy of the mass measurement helps to eliminate other potential molecular formulas that might have the same nominal mass, thereby solidifying the structural assignment.

Computational and Theoretical Studies on 1 3 Bromoquinolin 7 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.orgscirp.org It has been widely applied to quinoline (B57606) and its derivatives to understand their electronic properties and predict their reactivity. bohrium.comresearchgate.net For 1-(3-Bromoquinolin-7-yl)ethanone, DFT calculations can provide a detailed picture of its electronic landscape.

The electronic properties of a molecule are crucial in determining its chemical behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In the case of this compound, the electron-withdrawing nature of the bromine atom and the acetyl group, combined with the aromatic quinoline core, creates a unique electronic distribution. DFT calculations can precisely map this distribution, revealing sites susceptible to nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the charge distribution and is invaluable for predicting intermolecular interactions. nih.gov

Furthermore, DFT can be used to calculate various global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity. rsc.org For instance, chemical hardness is a measure of resistance to deformation or polarization of the electron cloud of a molecule under small perturbation of chemical reaction. researchgate.net A higher value of chemical hardness indicates lower reactivity.

A hypothetical table of electronic properties for this compound, as would be derived from DFT calculations, is presented below. The values are illustrative and based on typical results for similar bromo- and acetyl-substituted quinoline derivatives. researchgate.netnih.govdergipark.org.tr

ParameterPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap (ΔE)4.4 eV
Dipole Moment (μ)2.5 D
Electronegativity (χ)4.3 eV
Chemical Hardness (η)2.2 eV
Global Softness (S)0.45 eV⁻¹

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt. mdpi.com

For this compound, a key area of conformational flexibility is the rotation of the acetyl group relative to the quinoline ring. The orientation of the acetyl group can have a significant impact on the molecule's properties, including its crystal packing, solubility, and interactions with other molecules. MD simulations can be used to explore the rotational energy barrier of the C-C bond connecting the acetyl group to the quinoline ring and to identify the most stable conformations. acs.org

The simulation would typically involve placing the molecule in a box of solvent molecules, such as water, to mimic its behavior in solution. The system is then allowed to evolve over a period of time, typically nanoseconds to microseconds, while tracking the positions and velocities of all atoms. Analysis of the resulting trajectory can reveal the preferred dihedral angles of the acetyl group and the time spent in each conformational state. nih.gov

Furthermore, MD simulations can be used to study the dynamics of intermolecular interactions. For example, by simulating a system containing multiple molecules of this compound, one can observe how they aggregate and self-assemble. This information is particularly valuable for understanding crystallization processes and the formation of solid-state structures. nih.gov The insights gained from MD simulations can complement the static picture provided by DFT calculations, offering a more complete understanding of the molecule's behavior.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Systems

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. umc.edu.dznih.gov These models are built by correlating a set of calculated molecular descriptors with experimentally measured properties for a series of related compounds. Once a robust QSPR model is developed, it can be used to predict the properties of new, untested compounds. nih.gov

For this compound, QSPR models can be developed for a variety of properties by studying a series of analogous bromoquinoline derivatives. researchgate.net Molecular descriptors used in QSPR studies can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional structure of the molecule.

Electronic descriptors: These are derived from quantum chemical calculations (such as those from DFT) and describe the electronic properties of the molecule.

Physicochemical descriptors: These include properties like logP (a measure of lipophilicity) and molar refractivity.

A hypothetical QSPR study on a series of bromoquinoline derivatives might aim to predict a property such as melting point or solubility. The study would involve calculating a wide range of descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find the best correlation with the experimental data. nih.gov The resulting QSPR equation would provide a quantitative link between the structural features of the molecules and the property of interest. This approach allows for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and experimental testing.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods are increasingly used to predict spectroscopic parameters, providing a valuable tool for structure elucidation and the interpretation of experimental data. bohrium.comnih.gov For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) chemical shifts and its Ultraviolet-Visible (UV-Vis) absorption spectrum can be achieved through theoretical calculations.

NMR Chemical Shift Prediction:

The chemical shift in NMR spectroscopy is highly sensitive to the local electronic environment of a nucleus. libretexts.org DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have proven to be highly effective in predicting both ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions can be further improved by considering solvent effects and conformational averaging. nih.gov

For this compound, a theoretical prediction of its ¹H and ¹³C NMR spectra would involve first optimizing the geometry of the molecule using DFT. Then, the magnetic shielding tensors for each nucleus would be calculated. These shielding values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). libretexts.org A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is provided below, based on typical values for quinoline derivatives. nih.govnih.govrsc.org

Predicted ¹H NMR Chemical Shifts (ppm)Predicted ¹³C NMR Chemical Shifts (ppm)
ProtonPredicted ShiftCarbonPredicted Shift
H29.1C=O198.0
H48.5C7138.0
H58.2C8a148.0
H67.9C3122.0
H88.8C4a129.0
CH₃2.7C5128.0
C6127.0
C8135.0
C2152.0
C4134.0
CH₃26.0

UV-Vis Absorption Prediction:

The UV-Vis absorption spectrum of a molecule is determined by the electronic transitions between its molecular orbitals. Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis spectra. nih.govrsc.org By calculating the excitation energies and oscillator strengths for the electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax) and their relative intensities. dergipark.org.tr

For this compound, the UV-Vis spectrum is expected to show characteristic absorptions arising from π-π* transitions within the quinoline ring system. The presence of the bromo and acetyl substituents will influence the positions of these absorptions. TD-DFT calculations can provide a theoretical spectrum that can be compared with experimental data to confirm the structure of the compound and to understand its photophysical properties. umaine.eduescholarship.org

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net This information is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes.

For this compound, theoretical methods can be used to investigate a variety of potential reactions. For example, the reactivity of the acetyl group could be explored, such as in aldol (B89426) condensations or Baeyer-Villiger oxidations. rsc.orgchemrevlett.com Computational studies could identify the transition state structures for these reactions and calculate their activation energies, providing insights into the reaction rates and the feasibility of different pathways. cdnsciencepub.com

Similarly, the reactivity of the bromo-quinoline core can be investigated. For instance, the mechanism of nucleophilic aromatic substitution at the bromine-substituted position could be studied. Theoretical calculations can help to determine whether the reaction proceeds via a Meisenheimer complex and can predict the influence of the acetyl group on the reaction rate. researchgate.net Furthermore, the mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, at the C-Br bond could be elucidated. researchgate.netresearchgate.net

By providing a detailed, atomistic view of the reaction pathway, these theoretical studies can complement experimental investigations and provide a deeper understanding of the chemical reactivity of this compound. This knowledge can be leveraged to develop new synthetic methodologies and to design novel molecules with desired properties.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(3-Bromoquinolin-7-yl)ethanone with high purity?

  • Methodological Answer : The synthesis typically involves bromination of quinoline derivatives followed by Friedel-Crafts acylation. For example, bromine can be introduced at the 3-position of quinoline via electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃). Subsequent acetylation at the 7-position may employ acetyl chloride under Friedel-Crafts conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for achieving high purity (>95%). Reaction yields can vary (50–75%) depending on stoichiometry and catalyst efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃). The acetyl group (C=O) typically resonates at ~200 ppm in ¹³C NMR, while aromatic protons appear between 7.5–9.0 ppm in ¹H NMR.
  • IR Spectroscopy : Confirm the ketone group via a strong C=O stretch at ~1680–1720 cm⁻¹.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₁₁H₉BrNO⁺: theoretical 254.98).
  • X-ray Crystallography : Resolve structural ambiguities by analyzing single crystals grown via slow evaporation in ethanol .

Advanced Research Questions

Q. How can researchers address contradictory data in the biological activity of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., pH, cell line variability) or compound stability. Mitigation strategies include:
  • Comparative Assays : Replicate studies under standardized conditions (e.g., MIC testing for antimicrobial activity).
  • Metabolic Stability Tests : Use HPLC to monitor degradation in cell culture media.
  • Structure-Activity Relationship (SAR) Studies : Modify the bromine or acetyl group to isolate contributing factors (e.g., replacing Br with Cl to assess halogen effects) .

Q. What reaction mechanisms govern the nucleophilic substitution of the bromine atom in this compound?

  • Methodological Answer : The bromine at the 3-position undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawal by the acetyl group. For example:
  • Amination : React with ammonia/amines in DMF at 100–120°C, yielding 3-aminoquinoline derivatives.
  • Suzuki Coupling : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O (80°C, 12 h) to form biaryl derivatives.
    Monitor reaction progress via TLC and optimize ligand selection (e.g., XPhos enhances yield in cross-couplings) .

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–25°C) favor ketone reactivity over bromine substitution.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the quinoline ring.
  • Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling efficiency. For example, CuI/1,10-phenanthroline improves Ullmann-type couplings with arylthiols .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s LogP values conflict with experimental measurements?

  • Methodological Answer : Discrepancies often stem from:
  • Solvent Interactions : Experimental LogP (e.g., 3.2) may vary with solvent purity.
  • Tautomerism : The compound may exist in keto-enol forms, altering polarity.
  • Validation : Cross-check computational models (e.g., DFT vs. COSMO-RS) and calibrate with experimental HPLC retention times .

Experimental Design Considerations

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Monitoring : Use LC-MS to identify intermediates and byproducts.
  • Protecting Groups : Temporarily block reactive sites (e.g., acetylate the 7-position before bromination).
  • Catalyst Recycling : Recover Pd catalysts via filtration or aqueous extraction to reduce costs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.